Pyridazomycin

Description

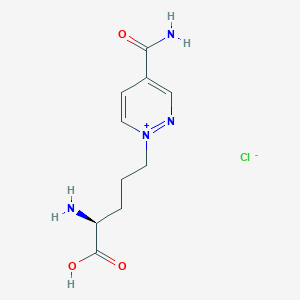

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

115920-43-9 |

|---|---|

Molecular Formula |

C10H16N4O3.Cl |

Molecular Weight |

274.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |

InChI |

InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |

InChI Key |

UNLIMPSYAWNGDA-QRPNPIFTSA-N |

SMILES |

C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |

Isomeric SMILES |

C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |

Canonical SMILES |

C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |

Synonyms |

Pyridazomycin |

Origin of Product |

United States |

Structural Elucidation Methodologies for Pyridazomycin

Spectroscopic Characterization Techniques Applied to Pyridazomycin

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D ¹H NMR, ¹³C NMR, 2D HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of this compound. nih.govresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assembling the molecular puzzle. acs.org

While the original 1988 publication by Grote et al. confirmed the use of magnetic resonance spectroscopy, detailed public access to the specific spectral data remains limited. nih.govuni-hamburg.de However, analysis of related pyridazine (B1198779) structures and the known fragments of this compound allows for the prediction of expected chemical shifts. rsc.orgsigmaaldrich.comresearchgate.net For instance, the protons on the pyridazinium ring would appear in the aromatic region of the ¹H NMR spectrum, significantly downfield due to the electron-withdrawing effect of the positively charged nitrogen. rsc.org The various methylene (B1212753) (CH₂) and methine (CH) protons of the L-ornithine side chain would exhibit characteristic splitting patterns and chemical shifts in the aliphatic region. researchgate.net

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridazinium ring, and the aliphatic carbons of the ornithine moiety. mdpi.com 2D techniques such as HMBC would have been crucial for establishing long-range correlations between protons and carbons, definitively linking the L-ornithine side chain to the pyridazinium ring. acs.orgmdpi.com

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazinium Ring Protons | Aromatic Region (> 7.0 ppm) | Aromatic Region (120-160 ppm) |

| L-Ornithine α-CH | Aliphatic Region (~3.5-4.5 ppm) | ~50-60 ppm |

| L-Ornithine β, γ, δ-CH₂ | Aliphatic Region (~1.5-3.5 ppm) | ~20-40 ppm |

| Carboxyl Carbon (C=O) | N/A | >170 ppm |

| Amide Carbon (C=O) | N/A | ~160-170 ppm |

Note: This table is based on typical chemical shifts for the respective functional groups and structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) was employed to determine the molecular weight and elemental composition of this compound and to gain structural insights through fragmentation analysis. researchgate.netmdpi.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. msu.edu

For this compound, which has the chemical formula C₁₀H₁₅ClN₄O₃, the molecular ion peak would provide the mass of the intact molecule. nih.gov The fragmentation pattern, resulting from the breakdown of the molecular ion, offers clues about the molecule's structure. wikipedia.orglibretexts.org Characteristic fragmentation would involve the cleavage of the L-ornithine side chain and the pyridazinium ring, helping to confirm the identity and connectivity of these constituent parts. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was utilized to identify the functional groups present in the this compound molecule. nih.gov This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. libretexts.orgmdpi.com

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. spectroscopyonline.com Key expected peaks include:

O-H stretch: A broad band indicating the carboxylic acid hydroxyl group.

N-H stretch: Bands corresponding to the primary amine and amide groups.

C=O stretch: Strong absorptions for the carbonyl groups of the carboxylic acid and the amide.

C=C and C=N stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridazinium ring. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amine/Amide | N-H Stretch | 3500 - 3200 |

| Carboxylic Acid/Amide | C=O Stretch | 1760 - 1650 (strong) |

| Pyridazinium Ring | C=C, C=N Stretch | 1650 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV or visible range. technologynetworks.commsu.edu The pyridazinium ring in this compound acts as a chromophore. The UV-Vis spectrum provides information about the electronic transitions within the molecule. researchgate.netmfd.org.mk The spectrum of this compound in water shows a maximum absorption (λmax) that is characteristic of the pyridazinium system, helping to confirm its presence.

Advanced Structural Analysis and Computational Approaches in Elucidation

Computational methods, such as Density Functional Theory (DFT), are often applied to predict and confirm spectroscopic data (like NMR and IR spectra) and to analyze molecular orbitals and electrostatic potential maps. nih.gov Although specific, in-depth computational studies published for this compound itself are not widespread, such analyses are standard for related pyridazine and pyridazinone derivatives, providing a framework for a deeper theoretical understanding of its structure and reactivity. researchgate.netnih.gov

Definitive Characterization of this compound's Pyridazinium Ring and L-Ornithine Derived Side Chain

The structural elucidation of this compound culminated in the definitive characterization of its two main components: a unique pyridazinium ring and an L-ornithine derived side chain. nih.gov This discovery was significant as the occurrence of a pyridazine ring in microbial secondary metabolites was previously unknown. nih.gov

The side chain was identified as being derived from the amino acid L-ornithine. nih.govsigmaaldrich.com In this unique arrangement, the δ-nitrogen atom of the L-ornithine moiety is incorporated into the pyridazine ring, forming a stable quaternary ammonium (B1175870) system. nih.gov This linkage was established through a combination of degradation studies and the aforementioned spectroscopic techniques, particularly 2D NMR, which would have shown correlations between the protons of the ornithine side chain and the carbons of the pyridazinium ring. The stereochemistry was determined to be 'L' at the α-carbon of the amino acid residue, consistent with many naturally occurring amino acids. nih.govresearchgate.net

Biosynthetic Pathways of Pyridazomycin

Proposed Biosynthetic Precursors and Intermediates

The structural backbone of pyridazomycin is thought to be assembled from simple amino acid and dicarboxylic acid units. Current time information in West Northamptonshire, GB.nih.gov Isotopic labeling studies and analysis of related biosynthetic pathways have pointed to a specific set of precursors that undergo a series of modifications and condensations to form the final complex structure.

Role of L-Ornithine and its N-Hydroxylated Derivatives

A central hypothesis in this compound biosynthesis is the involvement of the non-proteinogenic amino acid L-ornithine. nih.govsuprabank.org It is proposed that the pathway initiates with the N-hydroxylation of the terminal (δ) amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. nih.gov This initial modification is a critical step, as the resulting hydroxylamine (B1172632) functionality is key to the subsequent formation of the nitrogen-nitrogen bond characteristic of the pyridazine (B1198779) ring. This step is believed to be catalyzed by a specific class of enzymes known as N-hydroxylating monooxygenases (NMOs). nih.gov

Involvement of Oxaloacetate and Glycine (B1666218) in this compound Biosynthesis

Alongside L-ornithine, the citric acid cycle intermediate oxaloacetate and the simple amino acid glycine are also proposed as fundamental building blocks. nih.gov While the precise incorporation mechanism is still under investigation, it is believed that these molecules provide the remaining carbon and nitrogen atoms necessary to construct the pyridazine core and its side chain. Oxaloacetate can be readily formed from the transamination of aspartate, and glycine is synthesized via several routes, including from serine, ensuring a steady supply of these precursors from primary metabolism. uni.luabertay.ac.uk

Condensation Reactions of Amino Acid-Derived Units

Following the initial N-hydroxylation of L-ornithine, the proposed pathway involves a series of condensation reactions. A key event is the condensation between the N⁵-hydroxyornithine intermediate and oxaloacetate. nih.gov This reaction links the two major precursors and sets the stage for the cyclization that forms the pyridazine ring. The involvement of glycine likely occurs in subsequent steps to complete the molecule's structure. This type of condensation between amino-acid-derived units is a common strategy in the biosynthesis of complex nitrogen-containing natural products. Current time information in West Northamptonshire, GB.

Enzymology of this compound Biosynthesis

The proposed biosynthetic pathway for this compound implicates a variety of specialized enzymes. Although these have not been characterized directly from a this compound-producing organism, extensive knowledge from related metabolic pathways, particularly those for siderophore biosynthesis, provides a strong basis for understanding their mechanisms. uni.lu

Mechanisms of Flavin-Dependent N-Hydroxylating Enzymes

The crucial initial N-hydroxylation of L-ornithine is likely performed by a flavin-dependent N-hydroxylating monooxygenase (NMO). nih.govnih.gov These enzymes belong to the group B flavoprotein monooxygenases and utilize flavin adenine (B156593) dinucleotide (FAD) and a nicotinamide (B372718) cofactor (NAD(P)H) to activate molecular oxygen. nih.govnih.gov The catalytic cycle involves the reduction of FAD by NAD(P)H, which then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. nih.gov This intermediate is a powerful oxidizing agent that transfers a hydroxyl group to the nucleophilic amino group of the substrate, such as the δ-amino group of L-ornithine, to produce the N-hydroxylated product. nih.govwikipedia.org

Exploration of Non-Ribosomal Peptide Synthetase (NRPS)-Independent Pathways in Related Metabolites

Many complex peptides and related molecules are assembled by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPS). However, an alternative, NRPS-independent siderophore (NIS) pathway exists for the biosynthesis of other metabolites, which may serve as a model for this compound formation. uni.luuni.lu NIS pathways are particularly relevant as they often utilize N-hydroxylated precursors, such as N-hydroxy-N-succinylcadaverine (a derivative of lysine, which is structurally similar to ornithine), in the biosynthesis of siderophores like desferrioxamine E. uni.lu

These pathways employ NIS synthetase enzymes, which catalyze the ATP-dependent formation of amide bonds between a carboxylate and an amine (or hydroxylamine). uni.lu This mechanism is analogous to the proposed condensation of the amino acid-derived units in this compound biosynthesis. It is plausible that a similar NIS synthetase could be responsible for linking the precursors of this compound, offering a compelling enzymatic logic for its assembly that does not rely on a canonical NRPS system. uni.luuni.lu

Formation of the Azo (N-N) Bond within the Pyridazine Core

The formation of the nitrogen-nitrogen (N-N) bond is a critical and mechanistically intriguing step in the biosynthesis of this compound. This process is of significant interest as N-N bonds are relatively rare in natural products. Insights into this transformation have been primarily derived from comparative biosynthetic studies and stable isotope labeling experiments, as the specific enzymes responsible for creating the pyridazine ring in this compound have not yet been fully characterized. nih.gov

Comparative Biosynthetic Investigations with Other N-N Bond-Containing Natural Products (e.g., Valanimycin (B1682123), Azamerone)

While the direct enzymatic steps for N-N bond formation in this compound remain to be elucidated, comparative analysis with the biosynthesis of other natural products containing this feature, such as valanimycin and azamerone (B1250571), provides valuable context. nih.govresearchgate.net

Valanimycin: Biosynthetic studies of valanimycin, an azoxy-containing antibiotic, have shown that the N-N bond is formed from amino acid precursors. nih.govmdpi.com Specifically, the biosynthesis involves the conversion of L-valine to isobutylhydroxylamine (B1240686) and the subsequent linkage to a seryl moiety. mdpi.com This pathway highlights a strategy of utilizing N-hydroxylated intermediates in the construction of N-N bonds, a theme that may be relevant to this compound biosynthesis. nih.gov

Azamerone: Azamerone is a meroterpenoid that, like this compound, contains a pyridazine ring. nih.gov Initially, it was thought that the pyridazine moiety in azamerone was also derived from the condensation of amino acid residues. nih.gov However, further investigation revealed a different and novel pathway. nih.govresearchgate.net Isotope labeling studies demonstrated that the phthalazinone core of azamerone originates from the rearrangement of an aryl diazoketone intermediate. nih.govresearchgate.net This discovery of a rearrangement mechanism involving a diazo group to form a pyridazine ring presents an alternative biosynthetic strategy for N-N bond formation in heterocyclic systems. nih.gov

These comparative studies underscore that nature has evolved diverse strategies for constructing N-N bonds. While both this compound and valanimycin biosyntheses are understood to originate from amino acids, the case of azamerone introduces the possibility of rearrangement pathways involving diazo intermediates. nih.govresearchgate.net

Stable Isotope Tracer and Labeling Studies in Pathway Delineation (e.g., 13C- and 15N-labeled precursors)

Stable isotope tracer studies are powerful tools for elucidating metabolic pathways by tracking the incorporation of labeled atoms from precursors into the final product. bitesizebio.comsilantes.com For this compound, feeding experiments with ¹³C- and ¹⁵N-labeled precursors have been instrumental in mapping its biosynthetic origins. researchgate.netjst.go.jp

Early studies established that the amino acid side chain of this compound is derived from L-ornithine, where the γ-nitrogen atom becomes part of the pyridazine ring. nih.govnih.gov The biosynthesis is thought to proceed through the condensation of amino acid precursors. nih.gov

The use of stable isotopes allows researchers to trace the metabolic fate of molecules. bitesizebio.com In these experiments, organisms are cultured in media containing precursors enriched with heavy isotopes like ¹³C or ¹⁵N. thermofisher.comliverpool.ac.uk The resulting natural products are then analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation. bitesizebio.comckisotopes.com This information provides direct evidence for the biosynthetic precursors and the connectivity of atoms in the final structure. silantes.comalliedacademies.org For instance, feeding a culture with [¹⁵N]nitrite or [¹⁵N]nitrate can help determine the source of nitrogen atoms in the N-N bond. researchgate.net Similarly, using ¹³C-labeled acetate (B1210297) or amino acids can delineate the carbon skeleton's assembly. researchgate.net

While specific data from labeling studies detailing the precise mechanism of N-N bond formation in this compound is not extensively published, the general methodology has been successfully applied to related compounds like azamerone, where it was crucial in identifying the aryl diazoketone precursor. nih.govresearchgate.netresearchgate.net Such studies remain a key strategy for the future elucidation of the complete this compound biosynthetic pathway. nih.gov

Genetic Basis and Pathway Engineering for this compound Production

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of the producing organism, Streptomyces pyridomyceticus. nih.gov Understanding this genetic blueprint is fundamental for pathway elucidation and for developing strategies to improve production through metabolic engineering.

The pyridomycin (B90888) BGC was identified and sequenced, revealing a 42.5-kb region of DNA containing 26 open reading frames (ORFs). nih.govresearchgate.net Central to this cluster is a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system. nih.gov This system is responsible for assembling the core structure of pyridomycin from amino acid and short carboxylic acid precursors. nih.gov

The key enzymes identified in the cluster include:

Two NRPS genes (pyrE and pyrG): These genes encode the modules that incorporate the amino acid building blocks. nih.gov

A PKS gene (pyrF): This gene is responsible for the synthesis of the polyketide portion of the molecule. nih.gov

A loading module (PyrA and PyrU): These enzymes initiate the assembly of the pyridomycin backbone. nih.gov

The organization of these genes within the cluster provides a genetic roadmap for the molecule's assembly line-like synthesis. researchgate.net

Pathway engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. google.comgoogle.com For this compound, several strategies could be employed based on the knowledge of its BGC:

Overexpression of positive regulators: Identifying and overexpressing transcriptional activators within the BGC can increase the expression of the entire pathway, leading to higher yields.

Heterologous expression: The entire this compound BGC can be transferred to a different, more genetically tractable or faster-growing host organism to facilitate production. google.com

Precursor supply enhancement: Engineering the primary metabolism of the host organism to increase the intracellular pools of precursors like ornithine and other amino acids can boost this compound synthesis. google.com

Enzyme modification: The NRPS and PKS enzymes themselves can be engineered to accept different substrates, potentially leading to the creation of novel this compound analogs with altered biological activities. nih.gov

These genetic engineering approaches, built upon the foundational knowledge of the this compound BGC, offer promising avenues for improving the production of this unique antifungal agent and for generating new, potentially more effective derivatives. plos.orgfrontiersin.org

Synthetic Methodologies for Pyridazomycin and Analogues

Total Synthesis Strategies for the Pyridazomycin Scaffold

The total synthesis of this compound, a natural product notable for containing a pyridazine (B1198779) ring, has been a subject of interest, not only for its unique structure but also for its biological activity. uzh.chresearchgate.net Strategies for its synthesis have often navigated the complexities of creating the specific stereochemistry and functionality of the molecule.

One notable approach to the total synthesis of the related natural product azamerone (B1250571), which also features a pyridazine ring, involved installing the heterocycle through a formylation/condensation sequence on an advanced intermediate. uzh.ch However, for this compound itself, synthetic strategies have sometimes bypassed the de novo construction of the pyridazine ring late in the synthesis. Instead, they have utilized pre-functionalized building blocks, such as 4-pyridazinecarboxamide, to simplify the synthetic route. researchgate.net Another total synthesis of a related unusual amino acid, 3(S)-carboxy-4(S)-hydroxy-2,3,4,5-tetrahydropyridazine, highlights the specialized methods required for these types of heterocyclic systems. acs.org

Challenges in the De Novo Assembly of the Pyridazine Heterocycle

The de novo synthesis of six-membered nitrogen-containing heterocycles like pyridazine is a well-established field, yet it presents significant challenges. nih.gov These syntheses, often relying on condensation reactions, can be complex to implement, especially for large-scale production where efficiency and cost are critical. nih.govbeilstein-journals.org

Key challenges include:

Regioselectivity: Controlling the position of substituents on the newly formed ring is often difficult.

Reaction Conditions: The synthesis can require harsh conditions or hazardous reagents. researchgate.net

Precursor Availability: The starting materials for complex substituted pyridazines may not be readily available. beilstein-journals.org

Low Reactivity: The electron-deficient nature of the diazine ring system can complicate certain transformations, analogous to the challenges seen in pyridine (B92270) chemistry. beilstein-journals.org

These difficulties have led to the development of alternative strategies, such as modifying existing heterocycles or employing deconstruction-reconstruction approaches to achieve the desired molecular architecture. nih.govresearchgate.net

Approaches for Constructing the Pyridazinium Core and its Functionalization

A variety of methods have been developed to construct the pyridazine ring and its charged pyridazinium counterpart, as well as to introduce functional groups selectively. Stepwise construction of pyridazinium salts has been reported as a viable synthetic route. core.ac.uk

For fused systems like imidazo[1,2-b]pyridazines, construction often involves the cyclization of appropriate precursors, which can be catalyzed by transition metals such as palladium or gold. researchgate.net A common strategy for building the basic pyridazine skeleton involves the reaction of 1,2-dicarbonyl compounds or their equivalents with hydrazine. researchgate.net For example, the synthesis of pyridazino[4,5-d]pyridazine (B3350090) derivatives has been achieved by the ring closure of 4,5-disubstituted pyridazines with hydrazine. clockss.org

Once the core is formed, functionalization is key. Metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Heck reactions—are powerful tools for adding substituents to the pyridazine scaffold. researchgate.net Another approach involves the direct functionalization of the ring through the use of polar organometallic reagents, which can add with high selectivity to specific positions on the pyridazine system. researchgate.netclockss.org

Chemical Synthesis of this compound Congeners and Structurally Related Derivatives

The synthesis of congeners—molecules structurally similar to this compound—is crucial for exploring structure-activity relationships (SAR). nih.gov Research has focused on creating a variety of novel compounds by modifying the core structure of the natural product. researchgate.netholzer-group.at These efforts aim to understand which structural features are essential for antimicrobial activity and to potentially develop derivatives with improved properties. nih.gov

Alkylation Reactions and Their Application in Analog Synthesis

Alkylation, the addition of an alkyl group to a molecule, is a fundamental strategy for synthesizing analogs of this compound. mt.com The synthesis of a diverse array of structurally related compounds has been accomplished through the alkylation of various azine and diazine derivatives with appropriate alkylating agents. researchgate.netnih.gov

This method allows for the introduction of side chains that mimic the L-α-amino acid portion of this compound onto different heterocyclic cores. nih.govholzer-group.at Studies on the alkylation of substituted pyridazines have shown that the reaction can be regioselective; for instance, the alkylation of (5-amino-4-pyridazinyl)-arylketones preferentially occurs at the N-2 position of the pyridazine ring. researchgate.net The Friedel-Crafts reaction is another classic alkylation method that has been widely used in the total synthesis of complex molecules, involving the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst. mt.comnih.gov

Functionalization Strategies on the Pyridazine Ring System

Modifying the pyridazine ring itself is a key strategy for creating chemical diversity. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution. beilstein-journals.org

Several advanced methods are employed for this purpose:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira are frequently used to form new carbon-carbon or carbon-heteroatom bonds on the pyridazine ring. researchgate.net

C-H Activation: Direct functionalization of C-H bonds is an increasingly important and atom-economical strategy, though it can be challenging on electron-poor heterocycles. beilstein-journals.orgresearchgate.net

Reaction with Organometallics: Polar organometallic reagents can add selectively to the pyridazine ring system, enabling the introduction of various organic moieties. researchgate.netclockss.org

Minisci-Type Reactions: Homolytic substitution reactions, such as aroylation, provide a convenient route to certain substituted pyridazine derivatives. researchgate.net

Degenerate Ring Transformation: In some cases, the entire ring can be reconstructed to install new functional groups, a strategy that has been demonstrated for the related pyridine system. chinesechemsoc.org

Design and Synthesis of Novel Pyridazine and Pyridazinone Scaffolds for Biological Evaluation

The pyridazine and pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. dntb.gov.ua This has spurred the design and synthesis of numerous novel derivatives for evaluation in various therapeutic areas. nih.gov

Recent research has yielded several classes of pyridazine-based compounds with promising biological activities:

Anticancer Agents: Novel series of 3,6-disubstituted pyridazines have been designed and synthesized, showing potent activity against various cancer cell lines by targeting pathways like JNK1 and CDK2. acs.orgtandfonline.com Scaffold hopping and hybridization with other pharmacophores are common design strategies. acs.org Pyridazine-urea derivatives have also been developed as potent inhibitors of VEGFR-2, a key target in anti-angiogenic therapy. nih.gov

α-Glucosidase Inhibitors: Pyridazine-based N-aryl acetamides have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme relevant to diabetes treatment. researchgate.net

Antifungal Agents: Following the lead of this compound, novel pyridazin-3(2H)-one derivatives have been synthesized from β-aroylpropionic acids and evaluated for their antifungal properties. researchgate.net

These studies typically involve multi-step synthetic routes to build the desired scaffolds, followed by characterization and in vitro screening to identify lead compounds for further development. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies of Pyridazomycin and Its Derivatives

Elucidation of Essential Structural Elements for Antimicrobial Activity

Research into the antimicrobial properties of pyridazinone-based compounds has identified several structural components that are crucial for their activity. The heterocyclic pyridazine (B1198779) ring is considered an essential scaffold for both antimicrobial and anticancer effects. nih.gov The aromaticity of this ring system appears to enhance these biological activities. nih.gov

Correlation Between Chemical Modifications and Antifungal Efficacy

The antifungal activity of Pyridazomycin and its analogues is highly dependent on their specific chemical structures. This compound itself is a novel antifungal antibiotic produced by Streptomyces violaceoniger, notable for its unique pyridazine ring formed from an L-ornithine side chain. nih.gov

SAR studies on synthetic pyridazinone derivatives have provided more detailed insights into the features governing antifungal efficacy. For example, in a series of diarylurea derivatives based on a pyridazinone scaffold, compound 8g displayed significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.org Another study on different pyridazinone derivatives found that compound IIId exhibited very good activity against both Aspergillus niger and Candida albicans. biomedpharmajournal.org

Further research has demonstrated that substitutions on the aromatic moieties of the core structure are critical. For certain pyridinone derivatives, a p-chloro substituent was found to be superior to a p-methoxy group for activity against C. albicans. nih.gov A novel series of pyridazinone analogs were developed as potent inhibitors of β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis. nih.gov Optimization of the sulfonamide moiety in these compounds led to derivatives with improved systemic exposure while maintaining good antifungal activity against Candida species. nih.gov

Table 1: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound | Modification Highlight | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|---|

| This compound | Natural product with a unique pyridazine ring | Mucor hiemalis | Active | nih.gov |

| Compound 8g | Diarylurea derivative | Candida albicans | 16 μg/mL | rsc.org |

| Compound IIId | Bis-pyridazinone derivative | Aspergillus niger, Candida albicans | Very Good Activity | biomedpharmajournal.org |

| PYR1 | Derivative with p-chloro substituent | Candida albicans | Active | nih.gov |

SAR Studies on Pyridazinone-Based Compounds for Anticancer Activity

The pyridazinone scaffold has proven to be a versatile template for the design of potent anticancer agents. researchgate.nettandfonline.com SAR studies have been crucial in optimizing these compounds for various cancer cell lines and molecular targets, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.govrsc.org

The design of novel pyridazinone derivatives often involves mimicking the structure of known anticancer drugs like sorafenib. nih.gov In one study, a series of diarylurea derivatives with a pyridazinone core were synthesized and evaluated. rsc.org Compounds 10l and 17a demonstrated significant anticancer activity against melanoma, NSCLC, prostate, and colon cancer, with growth inhibition percentages (GI%) ranging from 62.21% to 100.14%. rsc.org Compound 17a also showed the best inhibitory activity against VEGFR-2. rsc.org

The introduction of different linkers and substituents plays a defining role in cytotoxic effects. For example, incorporating a piperazine (B1678402) linker between the pyridazinone nucleus and an additional phenyl ring has been shown to produce anti-proliferative effects against liver, colon, and neuroblastoma cell lines. nih.gov The specific substituents on the phenyl rings can greatly influence the potency. nih.govbohrium.com Some of these novel compounds have demonstrated a greater anti-proliferative effect than existing drugs like nitroxoline (B368727) and erlotinib (B232) against certain pancreatic cancer cell lines. researchgate.net

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 10l | Melanoma, NSCLC, Prostate, Colon Cancer | GI% | 62.21% - 100.14% | rsc.org |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon Cancer | GI% | 62.21% - 100.14% | rsc.org |

| Compound 17a | VEGFR-2 | Inhibition | Best in series | rsc.org |

| Various Derivatives | HCT116 (Colon Carcinoma) | Anti-proliferative effect | Promising | nih.govresearchgate.net |

| Piperazinyl-methyl derivatives | AGS (Gastric Adenocarcinoma) | Anti-proliferative effect | Good | nih.gov |

Computational and Predictive SAR Modeling to Guide Derivative Design

To accelerate the discovery and optimization of pyridazinone-based compounds, computational methods and predictive SAR modeling are increasingly employed. nih.gov These in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into how chemical structure relates to biological activity, thereby guiding the design of more potent derivatives. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net For instance, 2D and 3D autocorrelation descriptors can be used to build multiple linear regression models that predict the half-maximal inhibitory concentration (IC50) against cancer cell lines or specific enzymes. nih.govresearchgate.net The robustness and predictive power of these models are validated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govnih.gov A successful QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for chemical synthesis and biological evaluation. nih.govnih.gov

Molecular docking studies complement QSAR by providing a visual and energetic understanding of how a ligand binds to its biological target, such as the ATP binding site of a kinase like VEGFR-2. rsc.org These simulations can reveal key interactions, like hydrogen bonds, that are essential for activity. nih.gov By understanding these binding modes, chemists can rationally design derivatives with modified structures to enhance these interactions and, consequently, improve their inhibitory potency. nih.govnih.gov

Table 3: Key Computational Methods in Pyridazinone SAR

| Method | Purpose | Key Output/Metric |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | To build predictive models correlating chemical structure with biological activity. | Predicted pIC50, R², Q² |

| Molecular Docking | To simulate the binding of a molecule to a target protein and predict its binding mode and affinity. | Binding energy, key amino acid interactions |

| ADMET Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Drug-likeness score, toxicity alerts |

| Molecular Dynamics Simulation | To study the stability and conformational changes of the ligand-protein complex over time. | Complex stability, interaction frequency |

Molecular Mechanism of Action of Pyridazomycin

Molecular Basis of Protein Synthesis Inhibition by Pyridazomycin

While it is broadly categorized as a protein synthesis inhibitor, the specific molecular basis for this inhibition by this compound is not detailed in the available literature. Generally, antibiotics that inhibit protein synthesis act on the ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into protein. rsc.orgresearchgate.net These inhibitors typically target either the small (30S in prokaryotes) or large (50S in prokaryotes) ribosomal subunit, interfering with critical steps such as the binding of aminoacyl-tRNA, peptide bond formation, or the translocation of the ribosome along the mRNA. nih.gov However, specific studies identifying the precise binding site or the exact step of protein synthesis that this compound disrupts are not presently available.

Identification and Characterization of Specific Molecular Binding Targets

Consistent with the lack of detailed information on its mechanism of protein synthesis inhibition, the specific molecular binding targets of this compound have not been characterized in the reviewed literature. For many antibiotics, the binding site on the ribosome has been identified with high resolution, often pinpointing interactions with specific ribosomal RNA (rRNA) nucleotides or ribosomal proteins. nih.gov This level of detail is crucial for understanding the drug's specificity and for the rational design of new derivatives. For this compound, such binding studies and the identification of its direct molecular partners are not described.

Role of Electrochemical Properties (e.g., Quasireversible Reductions) in Biological Activity

The electrochemical properties of a molecule can be integral to its biological activity, particularly for compounds that may participate in redox reactions within the cell. Studies on other pyridazine-containing molecules have explored their redox behavior, such as oxidation and reduction potentials, using techniques like cyclic voltammetry. rsc.orgresearchgate.netresearchgate.net For some classes of drugs, a direct relationship has been established between their reduction potential and their biological activity. researchgate.net However, there is no publicly available research that specifically investigates the electrochemical properties of this compound, such as quasireversible reductions, or links these properties to its antifungal activity.

Investigations into Reactive Oxygen Species (ROS) Generation and Electron Transfer Processes in its Mode of Action

The mode of action of some antimicrobial agents involves the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids, leading to cell death. nih.govnih.govmdpi.com This mechanism has been observed in some bactericidal antibiotics, where metabolic perturbations induced by the drug lead to an increase in endogenous ROS production. nih.gov There is currently no evidence in the available literature to suggest that this compound's antifungal activity is mediated through the generation of ROS or via specific electron transfer processes.

Antimicrobial Activity Research on Pyridazomycin

Broad-Spectrum Activity Against Diverse Microorganisms

Research has demonstrated that pyridazomycin exhibits a broad spectrum of activity, indicating its ability to act against different groups of microorganisms, including both bacteria and fungi. ontosight.aiwikipedia.orgmdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. ontosight.ai The distinction between these two types of bacteria lies in their cell wall structure, which influences their susceptibility to antibiotics. crestonepharma.com Gram-positive bacteria possess a thick peptidoglycan layer that readily absorbs foreign substances, while Gram-negative bacteria have a more complex outer membrane that can impede the entry of antimicrobial agents. crestonepharma.com The ability of this compound to act on both categories underscores its broad-spectrum antibacterial properties. ontosight.aiwikipedia.org

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida species, Aspergillus species, Mucor hiemalis)

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against a range of fungal pathogens. ontosight.ai This includes species such as Candida and Aspergillus, which are common causes of fungal infections in humans. ontosight.aiui.ac.id Research has also indicated its activity against Mucor hiemalis, a fungus belonging to the Zygomycete group. medpharmres.comadelaide.edu.au The emergence of resistance to existing antifungal drugs in pathogens like Candida albicans and Aspergillus species has made the discovery of new antifungal agents a critical area of research. ui.ac.id

Quantitative Evaluation of Antimicrobial Potency (e.g., Minimum Inhibitory Concentrations)

The potency of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period. nih.govbmglabtech.comidexx.com This value is a crucial parameter in antimicrobial research and is typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L). bmglabtech.com

While specific MIC values for this compound against a wide range of organisms are not extensively detailed in the provided search results, research on pyridazine (B1198779) derivatives, the structural class to which this compound belongs, has shown promising results. For instance, some synthesized pyridazine-based compounds exhibited excellent antimicrobial activity with MIC values ranging from 1 to 5 µmol/mL. researchgate.net Another study on pyridazinone derivatives reported MIC values in the range of 0.005 to 0.16 mg/ml against various bacteria and fungi. ijnc.ir

Table 1: Example of MIC Data for Pyridazine Derivatives This table is illustrative and based on findings for related pyridazine compounds, not specifically this compound.

| Compound Type | Target Microorganism | MIC Range |

| Pyridazine-based compounds | Bacteria and Fungi | 1 - 5 µmol/mL researchgate.net |

| Pyridazinone derivatives | Bacteria and Fungi | 0.005 - 0.16 mg/ml ijnc.ir |

Research on Mitigating Antimicrobial Resistance via Pyridazine Scaffolds

The increasing threat of antimicrobial resistance (AMR) has spurred research into new therapeutic strategies. researchgate.netmdpi.com Pyridazine derivatives, which form the core structure of this compound, are being investigated as promising scaffolds in medicinal chemistry to combat AMR. researchgate.netresearchgate.net The development of resistance can occur through various mechanisms, such as modification of the drug's target site or the active removal of the antibiotic from the bacterial cell via efflux pumps. nih.gov Research into pyridazine-based compounds aims to develop new agents that can overcome these resistance mechanisms. researchgate.netresearchgate.net The synthesis of novel pyridazine derivatives has been shown to yield compounds with significant antimicrobial activity, highlighting their potential as lead candidates for the development of next-generation antimicrobial therapies. researchgate.netresearchgate.net

Comparative Efficacy Studies with Established Antimicrobial Agents

To assess the potential of a new antimicrobial agent, its efficacy is often compared to that of established drugs. For instance, in studies involving pyridazine derivatives, their antimicrobial activity was compared against standard drugs like cefotaxime (B1668864) sodium (for bacteria) and nystatin (B1677061) (for fungi). researchgate.net In one such study, some of the synthesized pyridazine compounds demonstrated antimicrobial activity with MIC values comparable to these standard drugs. researchgate.net Similarly, studies on pyridazinone derivatives have used fluconazole (B54011) as a reference drug for antifungal activity. ijnc.irwikipedia.org These comparative studies are essential to understand the relative potency and potential clinical utility of new compounds like this compound and its derivatives.

Anticancer Activity Research on Pyridazomycin and Pyridazine Analogs

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

The anticancer potential of pyridazinone derivatives has been demonstrated through numerous in vitro studies on various human cancer cell lines. These compounds have shown a wide range of cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) activities. citeab.comnih.gov

A notable example is the pyridazinone derivative Pyr-1, which has demonstrated potent cytotoxicity against a panel of 22 human cancer cell lines. nih.gov Its activity was particularly significant against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines, with 50% cytotoxic concentrations (CC50) often in the low micromolar or even nanomolar range. nih.govmims.com

Table 1: Cytotoxic Concentration 50% (CC50) Values of Pyr-1 in Different Cell Lines

The table below is interactive. You can sort the data by clicking on the column headers.| Cell Line | Cancer Type | CC50 (µM) after 48h veterinaryworld.org | CC50 (µM) after 72h veterinaryworld.org |

|---|---|---|---|

| CEM | Leukemia | 0.08 ± 0.01 | 0.05 ± 0.01 |

| HL-60 | Leukemia | 0.07 ± 0.01 | 0.04 ± 0.01 |

| MDA-MB-231 | Breast | 0.25 ± 0.02 | 0.14 ± 0.01 |

| MDA-MB-468 | Breast | 0.31 ± 0.02 | 0.17 ± 0.01 |

| A-549 | Lung | 0.45 ± 0.03 | 0.29 ± 0.02 |

| MCF-10A (Non-cancerous) | Breast Epithelial | >10 | >10 |

Other series of derivatives have also shown promise. Quinazolinone-pyridazine hybrids, for instance, exhibited high cytotoxicity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. sci-hub.se Similarly, certain 3(2H)-pyridazinone derivatives featuring a piperazinyl linker demonstrated good anti-proliferative effects against gastric adenocarcinoma (AGS) cells. citeab.com Another study on pyridazinone-based diarylurea derivatives reported significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines, with GI50 (50% growth inhibition) values ranging from 1.66 to 100 µM. nih.govnih.gov

However, not all pyridazinone analogs exhibit strong activity. A study on a series of hexahydrothienocycloheptapyridazinone derivatives found that most of the synthesized compounds showed only weak or incomplete activity against a panel of sixty human cancer cell lines. nih.gov This highlights the importance of specific structural features in determining the anticancer potency of these compounds.

Analysis of Cell Cycle Perturbations Induced by Pyridazinone Derivatives

A key mechanism by which anticancer agents halt the proliferation of cancer cells is by inducing cell cycle arrest. Several pyridazinone derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, forcing them into a state of growth arrest. sci-hub.senih.gov

Flow cytometry analyses have revealed that these compounds can halt the cell cycle at different phases, primarily the G0/G1 and G2/M checkpoints.

G0/G1 Phase Arrest: A study on pyridazinone-based diarylurea derivatives found that compound 10l induced cell cycle arrest in the G0-G1 phase in the A549 lung cancer cell line, increasing the cell population in this phase from 85.41% to 90.86%. nih.govnih.gov Similarly, quinazolinone-pyridazine hybrids 4i and 8a triggered cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. sci-hub.se

G2/M Phase Arrest: The thiophenylated pyridazinone compound IMB5043 was found to block the cell cycle at the G2/M phase in hepatocarcinoma SMMC-7721 cells. nih.gov Other pyridazinone derivatives, identified as compounds 19 and 20 , also induced cell cycle arrest at the G2/M phase in HL-60 leukemia cells. nih.gov

Mixed Effects: Some compounds show activity that is dependent on the cancer cell line. For example, in a study on quinazolinone-pyridazine hybrids, compound 4k caused G1 phase arrest, while compound 8e led to G2/M phase arrest, both in HepG-2 liver cancer cells. sci-hub.se

Table 2: Summary of Cell Cycle Perturbations by Pyridazinone Derivatives

The table below is interactive. You can sort the data by clicking on the column headers.| Compound/Derivative | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Compound 10l | A549 (Lung) | G0/G1 | nih.govnih.gov |

| Hybrid 4i | MCF-7 (Breast) | G1 | sci-hub.se |

| Hybrid 8a | MCF-7 (Breast) | G1 | sci-hub.se |

| Hybrid 4k | HepG-2 (Liver) | G1 | sci-hub.se |

| Hybrid 8e | HepG-2 (Liver) | G2/M | sci-hub.se |

| IMB5043 | SMMC-7721 (Liver) | G2/M | nih.gov |

| Compounds 19 & 20 | HL-60 (Leukemia) | G2/M | nih.gov |

Induction of Apoptosis Mechanisms and Related Pathways

Beyond halting cell proliferation, a critical function of effective anticancer drugs is to induce apoptosis, or programmed cell death, in malignant cells. caymanchem.comnih.gov Research has confirmed that pyridazinone derivatives are capable of triggering apoptosis through multiple well-defined cellular signaling pathways. nih.govmims.com

The pro-apoptotic activity of the pyridazinone derivative Pyr-1 in acute promyelocytic leukemia cells was confirmed by observing several key indicators of apoptosis, including:

Phosphatidylserine externalization: A marker of the early stages of apoptosis where a lipid is flipped to the outer cell membrane. nih.govmims.com

Mitochondrial depolarization: A disruption of the mitochondrial membrane potential, which is a key event in the intrinsic apoptosis pathway. nih.govmims.com

Caspase-3 activation: Activation of this executioner caspase, a central enzyme responsible for carrying out the process of cell death. nih.govmims.comnih.gov

DNA fragmentation: The cleavage of DNA into smaller fragments, a hallmark of late-stage apoptosis. nih.govmims.com

Other studies have corroborated these findings with different pyridazinone analogs. For example, some derivatives were shown to induce apoptosis in osteosarcoma cells, confirmed by an increase in cleaved caspase-3. citeab.com Further research showed that certain pyridazinone-based compounds induce apoptosis by generating oxidative stress, evidenced by the release of hydrogen peroxide and the appearance of cell blebbing, a morphological change associated with apoptosis. citeab.com The use of Annexin V-FITC apoptosis analysis has also been employed to confirm that various pyridazinone derivatives significantly increase the percentage of apoptotic cells. nih.govnih.gov

Gene Expression Profiling in Response to Pyridazinone-Based Anticancer Agents (e.g., p53, Bax, Bcl-2)

To understand the molecular basis of apoptosis induction, researchers have investigated how pyridazinone derivatives affect the expression of key regulatory genes. The tumor suppressor protein p53 and the Bcl-2 family of proteins (which includes the pro-apoptotic Bax and the anti-apoptotic Bcl-2) are central to the control of apoptosis. caymanchem.comnih.gov The ratio of Bax to Bcl-2 is a critical determinant of whether a cell will undergo apoptosis. nih.govnih.gov

Studies have shown that pyridazinone-based anticancer agents can favorably modulate the expression of these genes to promote cell death.

Gene expression analysis of the diarylurea derivative 10l in A549 lung cancer cells revealed that it upregulated the pro-apoptotic genes p53 and Bax , while simultaneously downregulating the anti-apoptotic gene Bcl-2 . nih.govnih.gov

Similarly, pyridazinone derivatives 19 and 20 were found to upregulate p53 and increase the Bax/Bcl-2 ratio in HL-60 leukemia cells. nih.gov

In studies on quinazolinone-pyridazine hybrids, compounds 4i and 8a increased p53 levels in MCF-7 cells by 1.4 and 2-fold, respectively, while compounds 4k and 8e increased p53 levels in HepG-2 cells by 3 and 2-fold, respectively. sci-hub.se

Treatment with pyridazinone derivatives 12 and 22 was also shown to increase the expression of Bax in gastric adenocarcinoma cells. citeab.com

The thiophenylated pyridazinone IMB5043 was found to activate p53 through phosphorylation as part of its antitumor mechanism. nih.gov

Molecular Docking and Target Identification Studies for Anticancer Action (e.g., VEGFR-2)

To identify the specific molecular targets of these compounds, researchers have employed computational molecular docking studies. This technique predicts how a compound might bind to a protein, providing insight into its mechanism of action. A prominent target identified for many pyridazine (B1198779) and pyridazinone analogs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govuni.lu VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. citeab.comuni.lu

Several studies have designed and synthesized pyridazine-based derivatives as potent inhibitors of the VEGFR-2 enzyme. nih.govuni.lu

Molecular docking studies of pyridazinone-based diarylurea derivatives provided insights into their binding modes within the active site of the VEGFR-2 enzyme, with compound 17a showing the best inhibitory activity in one study. nih.govnih.gov

Another series of pyridazine analogues was developed as potent VEGFR-2 inhibitors, with compound 18b showing a nanomolar inhibitory concentration (IC50 of 60.7 nM), comparable to the established drug Sorafenib. uni.lu

Novel pyridine-derived compounds have also been designed to target VEGFR-2, with docking studies confirming their fit within the ATP-binding site of the enzyme. ijrr.com

While VEGFR-2 is a major target, research has also identified other potential binding partners. For example, some quinazolinone-pyridazine hybrids were docked into the binding pocket of Bcl-2 , suggesting a direct mechanism for their ability to modulate apoptosis. sci-hub.se These molecular modeling studies are crucial for the rational design of new, more potent, and selective pyridazinone-based anticancer agents.

Natural Product Chemistry and Biotechnological Production Aspects

Advanced Isolation and Purification Strategies from Microbial Fermentation Broths

The initial step in studying Pyridazomycin involves its isolation and purification from the fermentation broth of Streptomyces violaceoniger. This process is critical for obtaining a pure compound for structural elucidation and biological testing. While detailed advanced purification strategies specifically for this compound are not extensively documented, a general workflow based on the isolation of other Streptomyces secondary metabolites can be outlined. frontiersin.orgfrontiersin.org

The process typically begins with the separation of the microbial biomass from the culture broth, usually by filtration or centrifugation. frontiersin.org The subsequent extraction of the active compound from the filtrate is a crucial step. For many microbial secondary metabolites, solvent extraction is a common method. frontiersin.org The choice of solvent is determined by the polarity of the target compound.

Following extraction, a series of chromatographic techniques are employed for purification. frontiersin.org Column chromatography is a fundamental step, often using silica (B1680970) gel as the stationary phase with a gradient of solvents to separate compounds based on their polarity. frontiersin.org Further purification can be achieved through more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is instrumental in obtaining highly pure compounds. frontiersin.org

Table 1: General Strategies for Isolation and Purification of Streptomyces Metabolites

| Step | Technique | Purpose |

| Initial Separation | Filtration or Centrifugation | To separate microbial cells from the fermentation broth. |

| Extraction | Solvent Extraction (e.g., with n-butanol) | To transfer the target compound from the aqueous broth to an organic solvent. frontiersin.org |

| Concentration | Rotary Evaporation | To remove the solvent and concentrate the crude extract. frontiersin.org |

| Primary Purification | Column Chromatography (e.g., Silica Gel) | To separate the crude extract into fractions based on polarity. frontiersin.org |

| Secondary Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of the target compound. frontiersin.org |

Optimization of Microbial Fermentation Processes for Enhanced this compound Yield

Key factors influencing antibiotic production include the composition of the culture medium, pH, temperature, aeration, and incubation time. researchgate.net The "One Factor at a Time" (OFAT) approach is a common strategy to systematically optimize these parameters. taylorfrancis.com

Table 2: Key Parameters for Fermentation Optimization of Antifungal Antibiotics from Streptomyces

| Parameter | Typical Range/Condition | Rationale |

| Carbon Source | Glucose, Starch | Provides the primary energy and carbon skeletons for biosynthesis. frontiersin.org |

| Nitrogen Source | Soybean meal, Yeast extract | Essential for the synthesis of amino acids and enzymes involved in the biosynthetic pathway. nih.gov |

| pH | 6.5 - 8.0 | Influences nutrient uptake and enzyme activity. innovareacademics.in |

| Temperature | 25 - 35°C | Affects microbial growth rate and enzyme kinetics. innovareacademics.in |

| Agitation Rate | 150 - 200 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. frontiersin.org |

| Incubation Time | 4 - 9 days | Secondary metabolite production often occurs in the stationary phase of growth. nih.govresearchgate.net |

Statistical methods such as response surface methodology can also be employed for a more comprehensive optimization, allowing for the study of interactions between different variables. nih.gov

Biotransformation and Semisynthetic Approaches for Generating this compound Derivatives

While no specific research on the biotransformation or semisynthesis of this compound has been reported, these techniques are powerful tools for generating novel derivatives of natural products with potentially improved properties. Biotransformation utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate molecule. This can lead to the creation of derivatives that are difficult to achieve through conventional chemical synthesis.

In the context of other Streptomyces-derived antibiotics, mutasynthesis, a technique combining mutagenesis and chemical synthesis, has been successfully employed. This approach involves blocking the biosynthetic pathway of the natural product in the producing organism and then feeding synthetic analogs of the blocked intermediate to generate novel derivatives.

Should research in this area be pursued for this compound, one could envision the use of various microbial cultures to introduce hydroxyl groups, glycosyl moieties, or other functional groups to the this compound core structure. Semisynthetic approaches would involve chemically modifying the isolated this compound to create a library of new compounds for biological screening.

Metabolic and Pathway Engineering in Host Cells for this compound Biosynthesis

Metabolic engineering offers a targeted approach to enhance the production of secondary metabolites like this compound by modifying the genetic makeup of the producing organism. nih.gov Although specific metabolic engineering strategies for this compound have not been described, extensive research in other Streptomyces species provides a roadmap for potential future work. nih.govasm.orguni-saarland.de

The primary goals of metabolic engineering in this context are to increase the precursor supply for the biosynthetic pathway, eliminate competing metabolic pathways, and upregulate the expression of the biosynthetic genes. researchgate.net For instance, the biosynthesis of many antibiotics in Streptomyces relies on precursors from primary metabolism, such as acetyl-CoA and amino acids. asm.org

Table 3: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Desired Outcome |

| Precursor Supply Enhancement | Overexpression of genes in primary metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway). asm.org | Increased availability of building blocks for this compound biosynthesis. |

| Deletion of Competing Pathways | Knockout of genes involved in the biosynthesis of other secondary metabolites. nih.gov | Redirection of metabolic flux towards this compound production. |

| Regulatory Gene Engineering | Overexpression of positive regulators or deletion of negative regulators of the this compound biosynthetic gene cluster. | Enhanced transcription of the genes responsible for this compound synthesis. |

| Biosynthetic Gene Cluster Engineering | Duplication of the entire this compound biosynthetic gene cluster within the host genome. nih.gov | Increased dosage of the biosynthetic enzymes. |

These strategies, often employed in combination, have the potential to significantly increase the yield of valuable natural products. nih.gov The application of such advanced genetic tools to Streptomyces violaceoniger could pave the way for the efficient and scalable production of this compound.

Future Research Directions and Unaddressed Gaps

Complete Elucidation of Unidentified Biosynthetic Pathway Steps

The biosynthesis of Pyridazomycin is not yet fully understood, presenting a significant area for future research. nih.govescholarship.org It is hypothesized that the molecule originates from the precursors ornithine, glycine (B1666218), and a C-4 unit, likely oxaloacetate. nih.govamazon.com A key proposed step involves the formation of an N5-hydroxyornithine intermediate. nih.gov However, the specific enzymes that catalyze the assembly of these precursors and the precise sequence of the biosynthetic pathway have not been definitively identified. escholarship.org Future research efforts should focus on identifying and characterizing the complete set of genes and enzymes in the this compound biosynthetic cluster. This could involve techniques such as genome mining of the producing organism, Streptomyces violaceoniger sp. griseofuscus, heterologous expression of candidate genes, and in vitro reconstitution of the enzymatic reactions. nih.govnih.gov A full understanding of the biosynthetic pathway could enable the bioengineering of strains for improved yields or the production of novel analogs through combinatorial biosynthesis. google.comnih.gov

Deeper Understanding of the Precise Molecular Mechanism of Action in Target Microorganisms

While this compound is known to possess antimicrobial and antifungal activity, its precise molecular mechanism of action remains largely unelucidated. ontosight.airesearchgate.net It is believed to function by inhibiting protein synthesis in susceptible microorganisms, but the specific molecular target and the details of this interaction are not fully known. ontosight.ai this compound was initially identified through its inhibitory action against the fungus Mucor hiemalis. nih.gov However, understanding how it penetrates the cell wall and membrane of fungi and bacteria and which specific component of the protein synthesis machinery (e.g., ribosomal subunits or translation factors) it binds to is a critical unaddressed question. mdpi.comfrontiersin.orgcreative-biolabs.com Future investigations should employ techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and genetic screening for resistance mutations to identify the direct binding partners of this compound within the cell. Elucidating the exact mechanism is fundamental for understanding its spectrum of activity and for the rational design of more potent derivatives. nih.gov

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Efficacy, Selectivity, and Broader Biological Spectra

The pyridazine (B1198779) chemical scaffold is a recognized pharmacophore that has been extensively utilized in medicinal chemistry to develop a wide range of therapeutic agents. researchgate.netignited.inresearchgate.net This provides a strong foundation for the rational design and synthesis of novel this compound analogs. nih.govnih.gov By systematically modifying the core structure—including the pyridazine ring, the amino acid side chain, and other functional groups—researchers can explore structure-activity relationships (SAR). researchgate.net The goal of such synthetic programs would be to create new molecules with improved characteristics, such as enhanced potency against resistant microbial strains, greater selectivity for microbial targets over host cells, and a broadened spectrum of activity to include other bacteria, fungi, or even cancer cell lines. nih.govnih.govmdpi.comnih.gov The synthesis of various pyridazine and pyrimidine (B1678525) derivatives has already led to compounds with significant antimicrobial, anticancer, and anti-inflammatory activities, demonstrating the versatility of this heterocyclic system. mdpi.comnih.gov

Exploration of Additional Potential Biological Activities of this compound and its Derivatives Beyond Antimicrobial and Anticancer Effects

The biological potential of pyridazine-containing molecules extends far beyond their use as antimicrobial and anticancer agents. researchgate.netnih.gov The broader class of pyridazine and pyridazinone derivatives has been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, antiviral, neuroprotective, and anti-tubercular properties. researchgate.netnih.gov This suggests that this compound and its synthetic analogs could possess as-yet-undiscovered therapeutic applications. acs.org Future research should involve screening this compound and a library of its derivatives against a diverse range of biological targets and disease models. nih.gov For instance, exploring their potential as enzyme inhibitors (e.g., kinases, proteases) or as modulators of specific cellular signaling pathways could reveal novel therapeutic opportunities in areas like inflammatory diseases or neurodegenerative disorders. nih.govnih.gov

Application of Cutting-Edge Computational Chemistry and Machine Learning in this compound Research

Modern drug discovery is increasingly driven by advances in computational chemistry and machine learning. uio.noarxiv.orgnih.gov These in silico approaches offer powerful tools to accelerate research into this compound and its derivatives. nih.govdntb.gov.ua Molecular docking studies can be used to predict how this compound and its analogs bind to potential target proteins, helping to refine hypotheses about its mechanism of action and guide the design of new, more potent inhibitors. nih.govscielo.br Quantitative Structure-Activity Relationship (QSAR) models can analyze a series of analogs to identify the key chemical features that determine their biological activity, enabling the design of compounds with optimized properties. mdpi.comnih.gov Furthermore, machine learning algorithms can be trained on existing chemical and biological data to predict the activities of virtual compounds, screen large chemical libraries for potential hits, and even generate novel molecular structures with desired characteristics. researchgate.netcyu.fr Applying these computational methods would significantly enhance the efficiency of designing and optimizing the next generation of this compound-based therapeutic agents.

Q & A

Basic Research Questions

Q. What methodological frameworks are essential for formulating a research question on Pyridazomycin?

- Answer : Use the PICOT framework to structure questions: P opulation (e.g., bacterial strains), I ntervention (this compound dosage), C omparison (existing antibiotics), O utcome (inhibition efficacy), and T imeframe (e.g., 24-hour incubation). This ensures specificity and alignment with experimental goals. Begin with a literature review to identify gaps (e.g., resistance mechanisms or structural analogs) . Validate the question’s feasibility through pilot studies or computational modeling (e.g., molecular docking).

Q. How to design a robust experimental protocol for studying this compound’s antimicrobial mechanisms?

- Answer :

Define Variables : Independent (this compound concentration) and dependent (bacterial growth rate).

Controls : Include positive (known antibiotics) and negative (solvent-only) controls.

Replication : Triplicate trials to ensure statistical power (e.g., ANOVA for significance testing).

Assays : Use standardized methods like broth microdilution for MIC (Minimum Inhibitory Concentration) determination .

- Table 1 : Common Methodologies for this compound Studies

| Method | Application | Considerations |

|---|---|---|

| Broth Microdilution | MIC determination | Standardize inoculum size |

| Time-Kill Assays | Bactericidal kinetics | Frequent sampling intervals |

| SEM/TEM Imaging | Morphological changes in pathogens | Artifact risks during sample prep |

| Molecular Docking | Binding affinity prediction | Validate with in vitro assays |

- Reference protocols from journals like Med. Chem. Commun. for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across studies?

- Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values across bacterial strains) to identify trends or confounding variables (e.g., pH variations) .

- Sensitivity Analysis : Test hypotheses under different conditions (e.g., aerobic vs. anaerobic environments).

- Replication Studies : Repeat experiments with stricter controls (e.g., standardized culture media) to isolate this compound’s effect .

- Cross-Disciplinary Validation : Combine biochemical assays with genomic analysis (e.g., RNA-seq to study gene expression changes) .

Q. What mixed-methods approaches are suitable for investigating this compound’s structure-activity relationships?

- Answer :

- Quantitative : Use HPLC and mass spectrometry to quantify this compound purity and degradation products.

- Qualitative : Conduct interviews with microbiologists to contextualize structural modifications (e.g., side-chain alterations).

- Integration : Apply sequential exploratory design—first identify structural motifs via NMR, then test bioactivity in iterative cycles .

- Data Triangulation : Compare spectroscopic data (e.g., FTIR) with computational models (e.g., QSAR) to validate hypotheses .

Methodological Considerations for Data Collection

Q. How to ensure data reliability in this compound toxicity studies?

- Answer :

- Blinding : Mask researchers to treatment groups during data collection to reduce bias.

- Calibration : Regularly calibrate equipment (e.g., spectrophotometers) using reference standards.

- Ethical Compliance : Obtain institutional approval for in vivo studies and document adherence to ARRIVE guidelines .

- Data Audits : Use third-party platforms (e.g., electronic lab notebooks) for traceability .

Addressing Research Gaps

Q. What strategies mitigate sampling bias in this compound clinical isolate studies?

- Answer :

- Stratified Sampling : Select isolates based on resistance profiles (e.g., ESBL-producing vs. non-ESBL).

- Power Analysis : Calculate sample size using tools like G*Power to ensure representativeness.

- External Validation : Collaborate with multiple labs to test isolates from diverse geographic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.